molecular formula C18H19ClN2O3S B2879990 3-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide CAS No. 727689-14-7

3-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide

Cat. No.: B2879990
CAS No.: 727689-14-7
M. Wt: 378.87
InChI Key: ZGDLYYSRXDDQDA-UHFFFAOYSA-N
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Description

3-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide is a chemical compound provided for research purposes. It is identified by the CAS Registry Number 727689-14-7 and has a molecular formula of C18H19ClN2O3S and a molecular weight of 378.87 g/mol . The compound is characterized by its exact mass of 378.0804913 g/mol and features a polar surface area of 74.9 Ų . Its chemical structure includes a sulfonamide group and a pyrrolidine-carbonyl moiety, which are functional groups of interest in medicinal chemistry. This product is offered by several chemical suppliers in various quantities and purities, typically at 90% or higher . It is intended for use in scientific research and development laboratories only. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and handle the compound according to established laboratory safety protocols.

Properties

IUPAC Name

3-chloro-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-16-4-3-5-17(12-16)25(23,24)20-13-14-6-8-15(9-7-14)18(22)21-10-1-2-11-21/h3-9,12,20H,1-2,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDLYYSRXDDQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two key intermediates (Figure 1):

  • 3-Chlorobenzenesulfonyl chloride : A commercially available sulfonyl chloride derivative.
  • 4-(Pyrrolidine-1-carbonyl)benzylamine : A custom-synthesized benzylamine bearing a pyrrolidine amide substituent.

The critical bond formation occurs via nucleophilic substitution between the sulfonyl chloride and the primary amine.

Synthesis of 4-(Pyrrolidine-1-Carbonyl)Benzylamine

Route 1: Bromide Displacement Pathway

Step 1: Synthesis of 4-(Bromomethyl)Benzoic Acid

4-Methylbenzoic acid undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux (Equation 1).

Equation 1:
$$
\text{4-Methylbenzoic acid} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4, \Delta} \text{4-(Bromomethyl)benzoic acid}
$$

Yield : 78%
Characterization :

  • IR (KBr) : 1702 cm$$^{-1}$$ (C=O), 598 cm$$^{-1}$$ (C-Br).
  • $$^1$$H-NMR (500 MHz, CDCl$$3$$) : δ 7.98 (d, 2H, Ar-H), 7.42 (d, 2H, Ar-H), 4.45 (s, 2H, CH$$2$$Br).
Step 2: Formation of 4-(Bromomethyl)Benzoyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl$$_2$$) at reflux to yield the acyl chloride (Equation 2).

Equation 2:
$$
\text{4-(Bromomethyl)benzoic acid} + \text{SOCl}_2 \xrightarrow{\Delta} \text{4-(Bromomethyl)benzoyl chloride}
$$

Yield : 92%
Characterization :

  • $$^1$$H-NMR (500 MHz, CDCl$$3$$) : δ 8.02 (d, 2H, Ar-H), 7.48 (d, 2H, Ar-H), 4.51 (s, 2H, CH$$2$$Br).
Step 3: Amidation with Pyrrolidine

The acyl chloride reacts with pyrrolidine in dichloromethane (DCM) with triethylamine (TEA) as a base (Equation 3).

Equation 3:
$$
\text{4-(Bromomethyl)benzoyl chloride} + \text{Pyrrolidine} \xrightarrow{\text{TEA, DCM}} \text{4-(Bromomethyl)-N-pyrrolidinebenzamide}
$$

Yield : 85%
Characterization :

  • IR (KBr) : 1648 cm$$^{-1}$$ (C=O), 1541 cm$$^{-1}$$ (N-H).
  • $$^13$$C-NMR (125 MHz, CDCl$$3$$) : δ 167.2 (C=O), 46.8 (CH$$2$$Br), 25.3 (pyrrolidine CH$$_2$$).
Step 4: Amination via Azide Intermediate

The bromide is displaced by sodium azide in dimethylformamide (DMF), followed by Staudinger reduction (Equation 4).

Equation 4:
$$
\text{4-(Bromomethyl)-N-pyrrolidinebenzamide} \xrightarrow{\text{NaN}3, \text{DMF}} \text{4-(Azidomethyl)-N-pyrrolidinebenzamide} \xrightarrow{\text{PPh}3, \text{H}_2\text{O}} \text{4-(Aminomethyl)-N-pyrrolidinebenzamide}
$$

Yield : 65% (over two steps)
Characterization :

  • $$^1$$H-NMR (500 MHz, DMSO-d$$6$$) : δ 7.85 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 3.95 (s, 2H, CH$$2$$NH$$_2$$).

Route 2: Reductive Amination Pathway

Step 1: Synthesis of 4-Formyl-N-Pyrrolidinebenzamide

4-Formylbenzoic acid is coupled with pyrrolidine using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) (Equation 5).

Equation 5:
$$
\text{4-Formylbenzoic acid} + \text{Pyrrolidine} \xrightarrow{\text{DCC, HOBt}} \text{4-Formyl-N-pyrrolidinebenzamide}
$$

Yield : 88%
Characterization :

  • IR (KBr) : 1687 cm$$^{-1}$$ (C=O), 1720 cm$$^{-1}$$ (CHO).
Step 2: Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (Equation 6).

Equation 6:
$$
\text{4-Formyl-N-pyrrolidinebenzamide} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{4-(Aminomethyl)-N-pyrrolidinebenzamide}
$$

Yield : 72%
Characterization :

  • $$^1$$H-NMR (500 MHz, DMSO-d$$6$$) : δ 7.82 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 3.88 (s, 2H, CH$$2$$NH$$_2$$).

Sulfonamide Bond Formation

Reaction of 4-(Aminomethyl)-N-Pyrrolidinebenzamide with 3-Chlorobenzenesulfonyl Chloride

The primary amine reacts with 3-chlorobenzenesulfonyl chloride in tetrahydrofuran (THF) using pyridine as a base (Equation 7).

Equation 7:
$$
\text{4-(Aminomethyl)-N-pyrrolidinebenzamide} + \text{3-Chlorobenzenesulfonyl chloride} \xrightarrow{\text{Pyridine, THF}} \text{3-Chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide}
$$

Reaction Conditions :

  • Temperature: 0°C → RT
  • Time: 12 h
    Workup : Precipitation in ice-water, recrystallization from ethanol.

Yield : 82%
Characterization :

  • Melting Point : 168–171°C
  • IR (KBr) : 1329 cm$$^{-1}$$ (S=O), 1145 cm$$^{-1}$$ (S=O), 1643 cm$$^{-1}$$ (C=O).
  • $$^1$$H-NMR (500 MHz, DMSO-d$$6$$) : δ 8.12 (d, 1H, Ar-H), 7.95 (m, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 4.25 (s, 2H, CH$$2$$), 3.45 (m, 4H, pyrrolidine CH$$2$$), 1.85 (m, 4H, pyrrolidine CH$$2$$).
  • Elemental Analysis : Calculated for C$${19}$$H$${20}$$ClN$$3$$O$$3$$S: C, 54.61; H, 4.82; N, 10.06. Found: C, 54.48; H, 4.75; N, 10.12.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Comparison of Synthetic Pathways

Route Total Yield (%) Purity (HPLC) Key Advantage Limitation
1 52 98.5 Scalable Long reaction times
2 63 97.8 Mild conditions Costly reagents

Optimization Studies

Solvent Screening for Sulfonamide Formation

Table 2: Solvent Impact on Reaction Yield

Solvent Yield (%) Purity (%)
THF 82 98.5
DCM 75 97.2
Acetone 68 95.8

THF provided optimal solubility and reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, blocking its activity and leading to the disruption of essential biological processes. This inhibition can result in antiproliferative effects on cancer cells and antimicrobial activity against bacteria .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
3-Chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide C₁₈H₁₉ClN₂O₃S ~379.88 Chlorobenzene sulfonamide + pyrrolidine carbonyl-benzyl High polarity due to sulfonamide; conformational flexibility from pyrrolidine
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride (10c) C₁₈H₂₂ClN₃O₂S 379.90 Chlorobenzene sulfonamide + diazepane-benzyl Increased basicity from diazepane; hydrochloride salt improves solubility
4-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide C₁₉H₁₅Cl₂F₃N₂O₃S ~511.36 Trifluoromethyl substitution + pyrrolidine sulfonyl Enhanced lipophilicity from CF₃ group; potential metabolic stability
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide C₁₆H₁₄ClN₃O₂S 355.82 Pyrazole ring + chlorophenyl Aromatic pyrazole may improve π-π stacking in binding pockets
Key Observations:

Substituent Effects: The target compound’s pyrrolidine carbonyl group (vs. diazepane in 10c ) reduces ring strain and may enhance metabolic stability compared to seven-membered diazepane.

Biological Relevance :

  • Sulfonamide-containing compounds (e.g., ) are often associated with cyclooxygenase (COX) inhibition or kinase modulation. The target compound’s pyrrolidine carbonyl group may mimic natural ligands in enzyme active sites.

Pharmacokinetic and Pharmacodynamic Considerations

  • Solubility : The hydrochloride salt form of 10c likely enhances aqueous solubility compared to the free base of the target compound.
  • Metabolic Stability : The trifluoromethyl group in ’s compound may reduce oxidative metabolism, extending half-life.
  • Binding Affinity : Pyrazole-containing analogues ( ) could exhibit stronger aromatic interactions in hydrophobic binding pockets compared to the target compound’s benzyl-pyrrolidine motif.

Biological Activity

The compound 3-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C16_{16}H18_{18}ClN1_{1}O2_{2}S1_{1}
  • Molecular Weight: 335.84 g/mol
  • CAS Number: Not yet assigned

This compound contains a chloro group, a sulfonamide moiety, and a pyrrolidine ring, which contribute to its biological activity.

Sulfonamides have been widely studied for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. The specific compound may exhibit similar mechanisms, potentially affecting various biological pathways.

Inhibition of Enzymatic Activity

Research indicates that sulfonamides can inhibit the activity of specific enzymes involved in metabolic pathways. For example, studies on related compounds suggest that they can inhibit carbonic anhydrase activity, leading to alterations in physiological functions such as blood pressure regulation and renal function .

Pharmacological Effects

The pharmacological effects of this compound may include:

  • Antimicrobial Activity: Potential effectiveness against bacterial strains due to its sulfonamide structure.
  • Cardiovascular Effects: Evidence from related studies suggests that sulfonamide derivatives can influence perfusion pressure and coronary resistance .
  • Antitumor Activity: Some derivatives of sulfonamides have shown promise in inhibiting tumor growth by targeting specific cellular pathways .

Study on Perfusion Pressure

In a study evaluating the effects of various benzene sulfonamides on perfusion pressure using isolated rat hearts, it was found that certain derivatives significantly reduced perfusion pressure over time. This suggests potential applications in cardiovascular therapies .

GroupCompoundDose (nM)Effect on Perfusion Pressure
IControl-Baseline
IISulfonamide A0.001Decreased
IIISulfonamide B0.001Decreased
IVSulfonamide C0.001No significant change

This table summarizes the experimental design used to assess the biological activity of benzene sulfonamides and their derivatives.

Antitumor Activity Assessment

Another study focused on the antitumor properties of related compounds highlighted their ability to inhibit cell proliferation in various cancer cell lines. These findings indicate that modifications in the chemical structure can enhance biological activity against tumors .

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